molecular formula C12H14O2 B6588680 3-(4-cyclopropylphenyl)propanoic acid CAS No. 1503482-02-7

3-(4-cyclopropylphenyl)propanoic acid

Cat. No.: B6588680
CAS No.: 1503482-02-7
M. Wt: 190.2
InChI Key:
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Description

3-(4-cyclopropylphenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a cyclopropyl group attached to the phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyclopropylphenyl)propanoic acid typically involves the following steps:

    Friedel-Crafts Acylation: The cyclopropylated benzene undergoes Friedel-Crafts acylation with propanoic acid derivatives in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyclopropylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of cyclopropylphenyl ketones or cyclopropylbenzoic acids.

    Reduction: Formation of cyclopropylphenyl alcohols or aldehydes.

    Substitution: Formation of halogenated cyclopropylphenyl derivatives.

Scientific Research Applications

3-(4-cyclopropylphenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-cyclopropylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-phenylpropanoic acid: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group instead of a cyclopropyl group, leading to different reactivity and applications.

    3-(4-chlorophenyl)propanoic acid:

Uniqueness

The presence of the cyclopropyl group in 3-(4-cyclopropylphenyl)propanoic acid imparts unique steric and electronic properties, making it distinct from other phenylpropanoic acids. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1503482-02-7

Molecular Formula

C12H14O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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